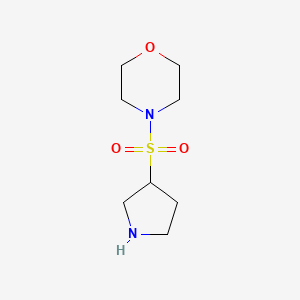

4-(3-Pyrrolidinylsulfonyl)-morpholine

Description

4-(3-Pyrrolidinylsulfonyl)-morpholine is a sulfonyl-substituted morpholine derivative characterized by a pyrrolidine ring connected to the morpholine core via a sulfonyl linker. This article synthesizes data from diverse sources to compare this compound with its closest structural analogs, emphasizing substituent effects on key parameters.

Properties

IUPAC Name |

4-pyrrolidin-3-ylsulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S/c11-14(12,8-1-2-9-7-8)10-3-5-13-6-4-10/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHPBPGCXPJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyrrolidinylsulfonyl)-morpholine typically involves the reaction of morpholine with a pyrrolidinylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyrrolidinylsulfonyl)-morpholine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Pyrrolidinylsulfonyl)-morpholine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinylsulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

EP2 Receptor Potentiation

In trisubstituted pyrimidines, morpholine-containing compounds (e.g., CID2992168) demonstrated superior EP2 receptor potentiation compared to analogs with piperidine, pyrrolidine, or piperazine rings. For example:

Antiproliferative Activity

Piperazinylquinoxaline derivatives with morpholine-propyl groups (e.g., N-3-(morpholinopropyl)piperazine) were synthesized and tested against cancer cell lines, though specific data for sulfonylmorpholines remains unreported .

Key Substituent Effects

- Aryl vs. Heterocyclic Sulfonyl Groups : Aryl-sulfonyl derivatives (e.g., 4-methoxyphenyl) exhibit higher melting points compared to alkyl/heterocyclic analogs, likely due to enhanced crystallinity .

- Halogenation : Chloro- and fluoro-substituted benzylmorpholines show improved solubility and metabolic stability, critical for drug development .

Biological Activity

4-(3-Pyrrolidinylsulfonyl)-morpholine is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a morpholine ring and a pyrrolidinylsulfonyl substituent. This structure is believed to contribute to its biological activity.

Chemical Formula: C8H16N2O2S

Molecular Weight: 192.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that it may act as an agonist for specific receptor types, influencing multiple biochemical pathways.

Target Receptors

- Nuclear Receptor Subfamily 1 Group D Member 1 and 2 : These receptors are involved in regulating gene expression related to metabolism and cell proliferation. The compound's interaction with these receptors can lead to enhanced mitochondrial biogenesis, which is crucial for energy metabolism in cells.

Biological Activities

Research has documented several biological activities associated with this compound:

- Anticancer Activity : Studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is critical for developing cancer therapies with reduced side effects .

- Antimicrobial Properties : Similar compounds have shown potential antimicrobial effects, suggesting that this compound may also possess such properties.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Selectively lethal to cancer cells | |

| Antimicrobial | Potential inhibition of bacterial growth | |

| Receptor Agonism | Activates nuclear receptors affecting metabolism |

Case Study 1: Anticancer Efficacy

In a study investigating the efficacy of various sulfonamide derivatives, this compound was tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations lower than those affecting normal cells, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of morpholine derivatives, including this compound. The compound exhibited promising results against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.